molecular formula C3H5FO B1651618 (2S)-2-(fluoromethyl)oxirane CAS No. 130796-94-0

(2S)-2-(fluoromethyl)oxirane

Cat. No. B1651618
M. Wt: 76.07 g/mol
InChI Key: OIFAHDAXIUURLN-GSVOUGTGSA-N
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Description

“(2S)-2-(fluoromethyl)oxirane” is a type of oxirane, which is a class of organic compounds that contain an oxygen atom bonded to two carbon atoms forming a three-membered ring . Oxiranes, also known as epoxides, are highly reactive due to the ring strain and can undergo a variety of chemical reactions .


Chemical Reactions Analysis

Oxiranes are known to be highly reactive and can undergo a wide variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . They can provide new routes to other heterocyclic ring systems and functional groups .

Scientific Research Applications

Chiral Resolution Reagent

(2S)-2-(fluoromethyl)oxirane has been identified as an enantiopure, chiral resolution reagent. It is effectively used for determining the enantiomeric excess (ee) of α-chiral primary and secondary amines through a regioselective ring-opening mechanism. The diastereomeric products formed in these reactions can be easily identified and quantified using techniques like ^19F, ^1H, and ^13C NMR, as well as HPLC, making (2S)-2-(fluoromethyl)oxirane a versatile tool for the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Synthesis of Fluorinated Chirons

It serves as a precursor in the synthesis of fluorinated C4 chirons, demonstrating its role in the creation of complex organic molecules. The selective and regio-specific ring-opening reactions of (2S)-2-(fluoromethyl)oxirane with various nucleophiles lead to the formation of several derivatives, showcasing its utility in organic synthesis and the construction of molecules with potential biological activities (Arnone et al., 1992).

Enantioselective Synthesis

Further research highlights its application in the enantioselective synthesis of 4′-fluoroalkyl-2,3′-dideoxy nucleosides. This application is particularly relevant in the synthesis of nucleoside analogues, which are of significant interest due to their therapeutic potentials. The process involves the elaboration of (2S)-2-(fluoromethyl)oxirane to intermediate compounds, followed by condensation with activated bases to yield the final products (Bravo et al., 1994).

Diastereoselective Synthesis

The compound is also key in the highly diastereoselective transfer of methylene from diazomethane, leading to the synthesis of optically pure 2-(fluoromethyl)oxiranes. This method highlights the efficiency of transferring chirality from sulfur to the central carbon atom, offering a pathway to synthesize fluorosubstituted organic molecules with high diastereoselectivity (Cavicchio et al., 1991).

properties

IUPAC Name

(2S)-2-(fluoromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFAHDAXIUURLN-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308998
Record name (2S)-2-(Fluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(fluoromethyl)oxirane

CAS RN

130796-94-0
Record name (2S)-2-(Fluoromethyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130796-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(Fluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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